![molecular formula C9H12N4O2 B1379723 4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1565321-62-1](/img/structure/B1379723.png)
4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Descripción general
Descripción
“4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular weight of 208.22 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12N4O2/c1-5-7(8(14)15)6(2)13-9(12(5)3)10-4-11-13/h4,6H,1-3H3,(H,14,15) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 208.22 .Aplicaciones Científicas De Investigación
Synthesis of Ruthenium (II)-Hmtpo Complexes
This compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes are of interest due to their potential applications in catalysis and as intermediates in the preparation of other coordination compounds.
Dihydroorotate Dehydrogenase Inhibitors
It is used in the development of dihydroorotate dehydrogenase inhibitors . These inhibitors have shown promise as antimalarial agents, offering a new approach to combat malaria by targeting the parasite’s replication process.
Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles
The compound is a reactant for the Vilsmeier reaction, which is used to formylate conjugated carbocycles and heterocycles . This reaction is significant in the synthesis of various aromatic and heteroaromatic aldehydes, which are key intermediates in pharmaceuticals and agrochemicals.
Binding to HIV TAR RNA
Researchers have investigated the pharmacological activity of this compound due to its binding to HIV TAR RNA . This interaction could lead to new therapeutic strategies against HIV by disrupting critical processes in the viral lifecycle.
Fatty Acid-Binding Proteins (FABPs) Inhibition
Among the fatty acid-binding proteins (FABPs), isoforms such as FABP4 and FABP5 are potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes . This compound may inhibit these FABPs, contributing to the treatment of these conditions.
Pharmaceutical Testing
Lastly, 4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is used in pharmaceutical testing as a high-quality reference standard to ensure accurate results . This application is crucial for the development and quality control of new pharmaceutical products.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
Based on its structural similarity to other triazolopyrimidines, it may interact allosterically with its targets, leading to changes in their conformation and activity .
Biochemical Pathways
Triazolopyrimidines have been associated with various cellular processes, including signal transduction and enzyme regulation .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its physicochemical properties, formulation, and route of administration .
Result of Action
Based on its structural similarity to other triazolopyrimidines, it may modulate the activity of its targets, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid .
Propiedades
IUPAC Name |
4,5,7-trimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-5-7(8(14)15)6(2)13-9(12(5)3)10-4-11-13/h4,6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMBBWICHFTCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(N(C2=NC=NN12)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1379640.png)
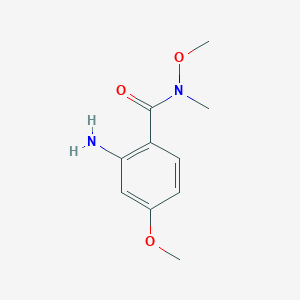

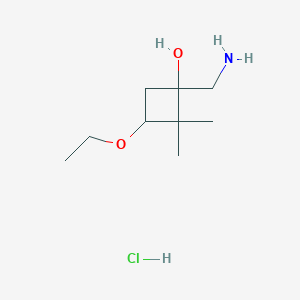

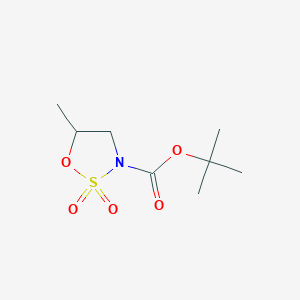
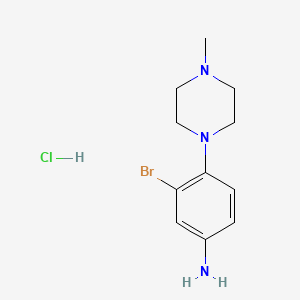

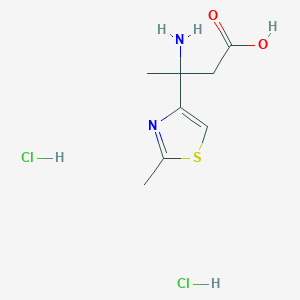
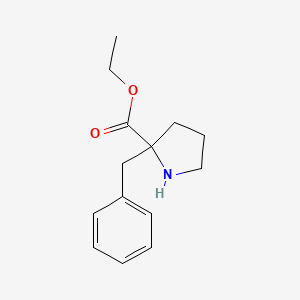
![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379655.png)
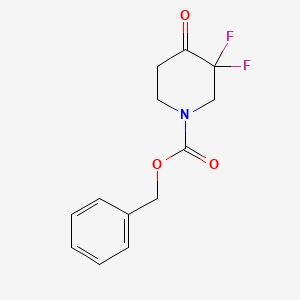
![[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride](/img/structure/B1379659.png)
![N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride](/img/structure/B1379661.png)